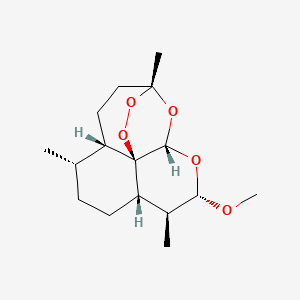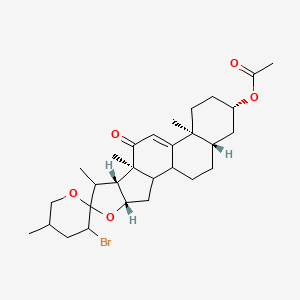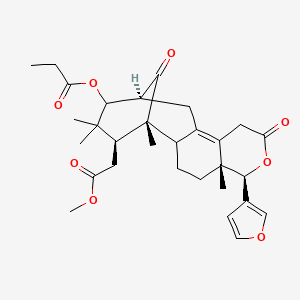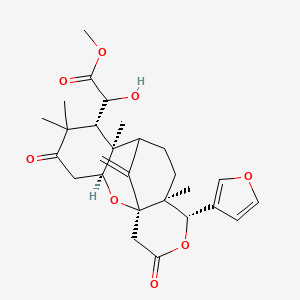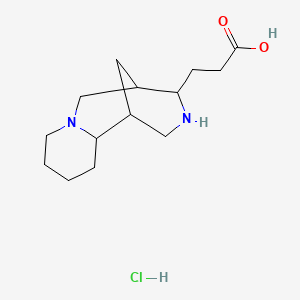
Lupanyl acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lupanyl Acid Hydrochloride is a derivative of lupane-type triterpenoids, which are naturally occurring compounds found in various plant species. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor properties . This compound is a synthetic derivative designed to enhance the solubility and pharmacological activity of its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lupanyl Acid Hydrochloride typically involves the modification of lupane-type triterpenoids such as lupeol or betulinic acid. The process includes the introduction of hydrochloride groups to improve water solubility and pharmacokinetic properties. Common synthetic routes involve:
Oxidation: of lupeol to produce lupanyl acid.
Hydrochlorination: to convert lupanyl acid to its hydrochloride form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Extraction: of lupane-type triterpenoids from plant sources.
Chemical modification: using controlled reaction conditions to introduce hydrochloride groups.
Purification: through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lupanyl Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of lupeol to lupanyl acid.
Reduction: Potential reduction of lupanyl acid derivatives.
Substitution: Introduction of hydrochloride groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Hydrochlorinating agents: like hydrochloric acid or thionyl chloride.
Solvents: such as dichloromethane or ethanol.
Major Products:
Lupanyl Acid: Intermediate product in the synthesis.
This compound: Final product with enhanced solubility and pharmacological properties.
Applications De Recherche Scientifique
Lupanyl Acid Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lupane-type derivatives.
Biology: Studied for its potential anti-inflammatory and anticancer activities.
Medicine: Investigated for its potential use in treating HIV and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Lupanyl Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of enzymes: involved in inflammation and cancer progression.
Induction of apoptosis: in cancer cells by activating specific signaling pathways.
Modulation of immune responses: to enhance antiviral activity.
Comparaison Avec Des Composés Similaires
Lupanyl Acid Hydrochloride is compared with other similar compounds such as:
Lupeol: A naturally occurring triterpenoid with anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its antiviral and antitumor activities.
Betulin: A precursor for the synthesis of betulinic acid and other derivatives.
Uniqueness: this compound stands out due to its enhanced solubility and improved pharmacokinetic properties, making it a more effective compound for therapeutic applications .
Propriétés
Formule moléculaire |
C14H25ClN2O2 |
|---|---|
Poids moléculaire |
288.81 g/mol |
Nom IUPAC |
3-(7,11-diazatricyclo[7.3.1.02,7]tridecan-10-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c17-14(18)5-4-12-11-7-10(8-15-12)13-3-1-2-6-16(13)9-11;/h10-13,15H,1-9H2,(H,17,18);1H |
Clé InChI |
WHCVEOAUHDJGLW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC3CC(C2C1)CNC3CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)
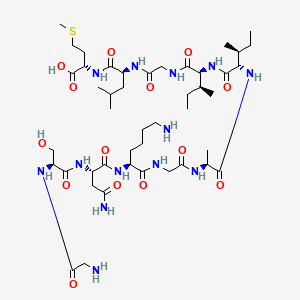
![2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile](/img/structure/B10814554.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)
![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)

